

Introduction to Metanil Yellow: A Versatile Azo Dye

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Compound of Interest

Compound Name: *Palatine fast yellow bln*

CAS No.: *10127-05-6*

Cat. No.: *B1668933*

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Metanil Yellow, also known as Acid Yellow 36 (C.I. 13065), is a synthetic monoazo dye widely employed in histology and cytology.[2][5] As an acid dye, its utility stems from its anionic properties, which allow it to form strong electrostatic bonds with cationic (acidophilic or basic) components within tissue sections.[5] Its primary role is as a cytoplasmic counterstain, providing a crisp yellow or orange background that enhances the contrast of nuclear stains like hematoxylin and highlights specific structures stained by primary histochemical reactions.[1][7][8] It is a key component in several polychromatic staining techniques, including variants of the Masson's trichrome and specialized procedures for diagnosing pathological conditions like Barrett's esophagus.[2]

Chemical and Physical Properties

A clear understanding of the dye's properties is fundamental to its effective application.

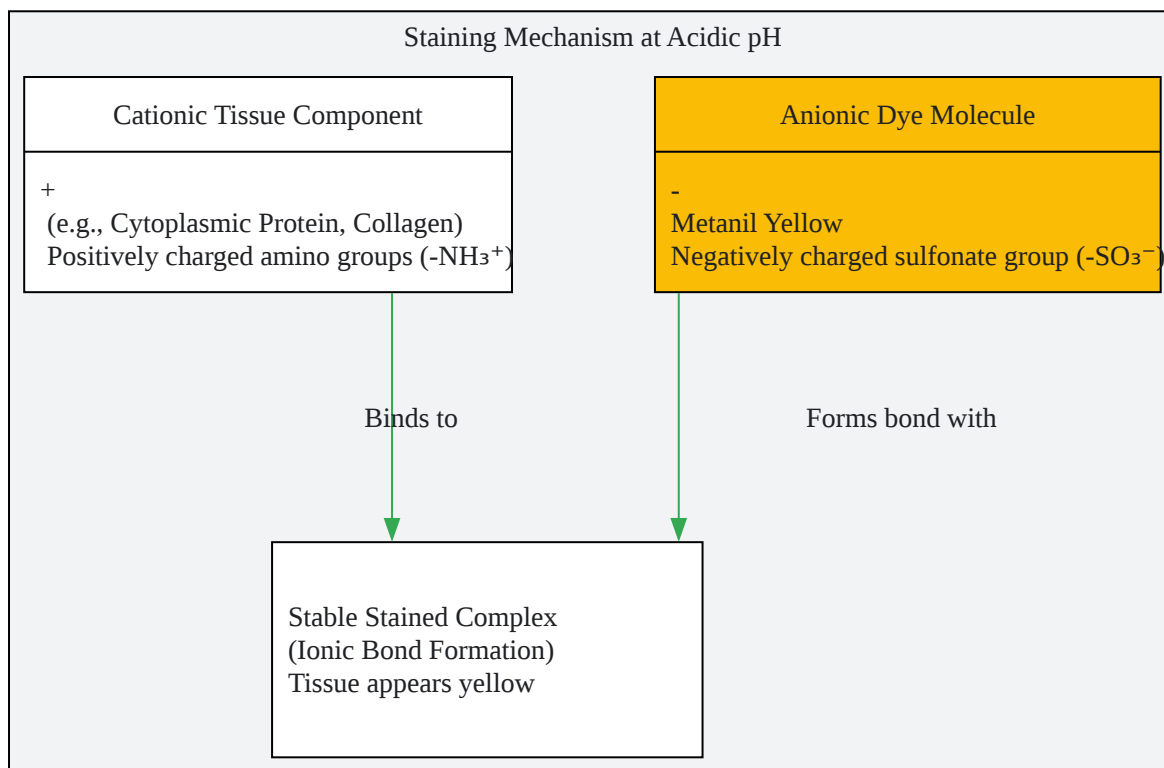
Property	Value	Source(s)
Common Name	Metanil Yellow	[2]
C.I. Number	13065	[2][4]
C.I. Name	Acid Yellow 36	[2][15]
CAS Number	587-98-4	[4][5]
Molecular Formula	C ₁₈ H ₁₄ N ₃ NaO ₃ S	[4][5]
Molecular Weight	375.39 g/mol	[2][5]
Appearance	Brownish-yellow powder	[19]
Aqueous Solubility	5.40%	[2][5]
Ethanol Solubility	5.40%	[2][5]

The Staining Mechanism: An Ionic Interaction

The efficacy of Metanil Yellow as a counterstain is rooted in basic principles of electrostatic attraction. Tissue proteins, particularly in the cytoplasm and connective tissue (collagen), are amphoteric but possess a net positive charge at acidic pH levels due to the protonation of their amino groups ($-\text{NH}_2 \rightarrow -\text{NH}_3^+$).

Metanil Yellow, with its negatively charged sulfonate group ($-\text{SO}_3^-$), acts as an anion. In an acidified solution, it readily binds to the positively charged sites on tissue proteins, forming stable ionic bonds. This interaction is the basis for its function as a non-specific background and connective tissue stain.

The dyeing effect is specifically enhanced by the attraction between the azo groups in the dye and the amino groups present in collagen.[3] The addition of an acid, such as acetic acid, to the staining solution promotes this bond by optimizing the pH and neutralizing any interfering bases.[3]



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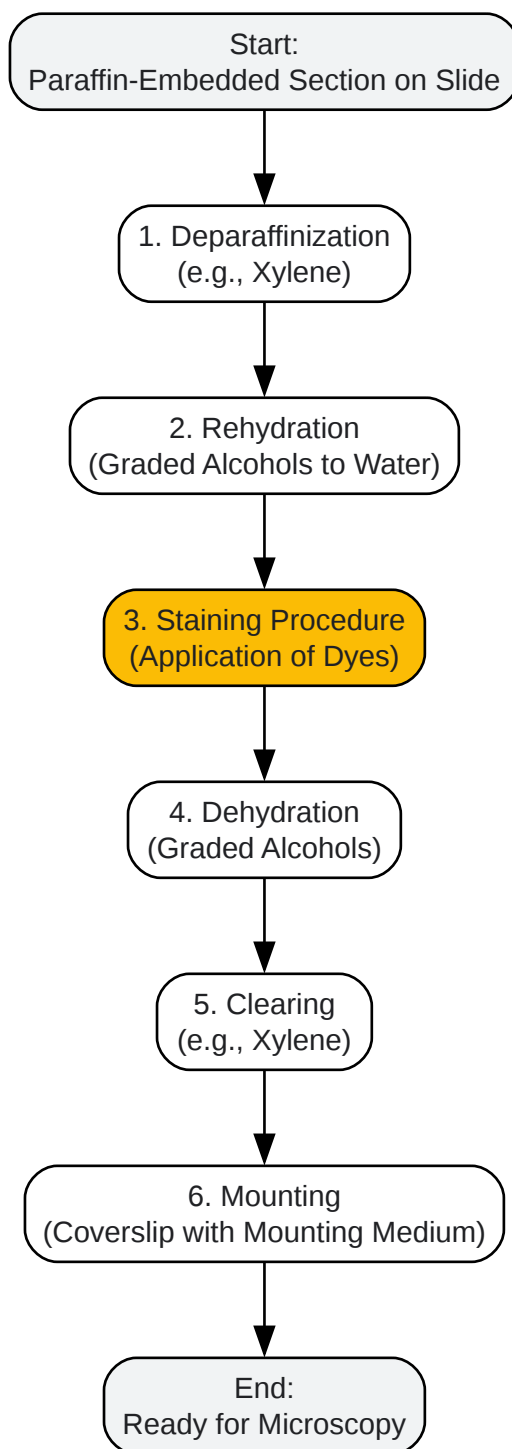
Caption: Ionic interaction between Metanil Yellow and tissue proteins.

Key Applications and Detailed Protocols

Metanil Yellow's versatility is demonstrated in its use across several well-established staining procedures.

General Histological Workflow

All staining protocols for paraffin-embedded tissues follow a fundamental workflow to prepare the tissue for staining and subsequent microscopic examination.



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Caption: Standard workflow for staining paraffin-embedded tissue sections.

Protocol: Alcian Blue - H&E - Metanil Yellow (AB-H&E-MY) for Barrett's Esophagus

This polychromatic stain is exceptionally useful for distinguishing the intestinal metaplasia characteristic of Barrett's esophagus from the normal gastric mucosa.[10] The combination of stains yields a vibrant differentiation of tissue components.

Expected Results:

- Nuclei: Blue[10]
- Cytoplasm: Pinkish-Red[10]
- Mucin (Barrett's): Brilliant Turquoise[10]
- Gastric Mucin: Pale Blue or Unstained
- Collagen: Yellow[10]
- Smooth Muscle: Salmon[10]

Step-by-Step Methodology: This protocol is adapted from established methods for paraffin sections cut at 4 microns.[10]

- Deparaffinize and Rehydrate: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.[10]
- Acid Rinse: Place slides in 3% Acetic Acid solution for 3 minutes.[10]
- Alcian Blue Staining: Move slides directly into Alcian Blue (pH 2.5) solution and stain for 15 minutes. This step stains acidic mucopolysaccharides.[10]
- Washing: Wash slides in running tap water for 5 minutes, then rinse in distilled water.[10]
- Nuclear Staining: Stain in Mayer's Hematoxylin for 4 minutes.[10]
- Washing: Rinse in running tap water.[10]

- Differentiation: Differentiate in 0.25% Hydrochloric Acid for 2-3 seconds.
- Washing: Rinse in running tap water.
- Bluing: Place slides in an ammonia water substitute (e.g., Scott's Tap Water Substitute) for 2-3 seconds to "blue" the hematoxylin.[10]
- Washing and Dehydration: Wash well in running water, then place in 70% ethanol for 1 minute.
- Eosin Staining: Stain with Eosin solution for 1 minute to stain cytoplasm and connective tissues.
- Dehydration: Dehydrate in 95% ethanol (30-60 seconds) followed by two changes of 100% ethanol (30 seconds each).
- Metanil Yellow Counterstaining: Place slides in Metanil Yellow solution for 1 minute. Causality: This step provides the yellow background and specifically stains collagen. The timing is critical; over-staining can lead to excessive background color, obscuring finer details.[10]
- Final Rinse and Dehydration: Briefly rinse with two changes of 100% ethanol (10 dips each). [10]
- Clearing and Mounting: Clear in three changes of xylene (2 minutes each) and mount with a resinous medium.[10]

Protocol: Periodic Acid-Schiff (PAS) with Metanil Yellow Counterstain

This method improves histological detail and increases contrast, highlighting PAS-positive structures against a yellow background.[1][11] It is particularly effective for tissues embedded in glycol methacrylate.[1][11]

Expected Results:

- PAS-Positive Structures (e.g., glycogen, basement membranes): Magenta/Red

- Nuclei: Blue/Black
- Background Cytoplasm/Collagen: Yellow

Step-by-Step Methodology:

- Deparaffinize and Rehydrate: Bring sections to water.
- Periodic Acid Oxidation: Oxidize in 0.5% Periodic Acid solution for 5 minutes.
- Washing: Rinse well in distilled water.
- Schiff Reaction: Place in Schiff's Reagent for 15 minutes until magenta color develops.
- Washing: Wash in lukewarm tap water for 10 minutes to allow the color to fully develop.
- Nuclear Staining: Stain in a suitable hematoxylin (e.g., Mayer's or Weigert's) for 3-5 minutes.
- Washing and Bluing: Wash in tap water and blue as required.
- Counterstaining: Immerse in 0.25% aqueous Metanil Yellow solution for 30-60 seconds.
- Dehydration, Clearing, and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount.

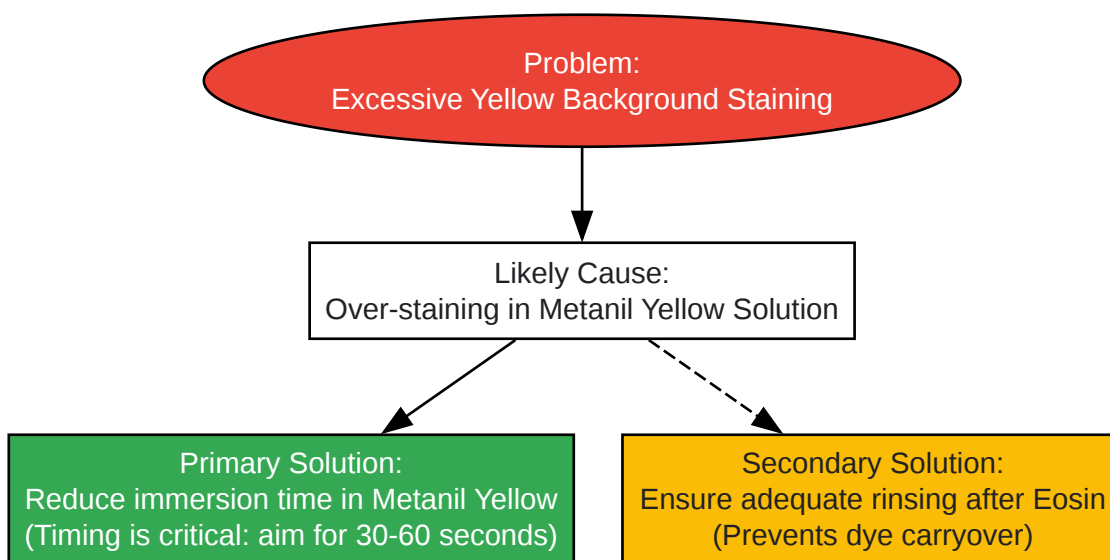
Best Practices and Troubleshooting

Reliable staining requires adherence to best practices in solution preparation, storage, and execution.

Solution Preparation and Stability:

- Metanil Yellow solutions are typically prepared as 0.25% to 1% w/v in distilled water, often with the addition of a small amount of glacial acetic acid (e.g., 0.25%) to lower the pH.[\[3\]](#)
- Solutions are generally stable at room temperature for several months up to a year. To prevent mold growth in aqueous solutions, a crystal of thymol can be added.
- Store prepared solutions in tightly closed bottles away from direct light.[\[12\]](#)

Troubleshooting Common Issues:



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Caption: Troubleshooting guide for common Metanil Yellow staining issues.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed when handling Metanil Yellow powder and solutions.

- Hazard Identification: Metanil Yellow may cause an allergic skin reaction and can cause serious eye damage or irritation.[14][15][16][17] It is also considered harmful to aquatic life with long-lasting effects.[15][16] Solutions prepared with flammable solvents like methanol will carry a flammability risk.[13]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][16]
- Handling: Avoid creating dust when handling the powder. Ensure work is performed in a well-ventilated area or under a chemical fume hood.[13] Avoid contact with skin and eyes.[14]
- Storage: Store the chemical in a cool, dry, well-ventilated area in a tightly sealed container. [12][13] Keep away from incompatible materials such as strong oxidizing agents.[18]

- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16][17] For skin contact, wash with plenty of soap and water.[14][17] If irritation persists, seek medical advice.[14][17]

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